molecular formula C23H24N8O2 B2438637 2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380192-98-1

2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2438637
CAS No.: 2380192-98-1
M. Wt: 444.499
InChI Key: GUOWRQRXQMBRGO-UHFFFAOYSA-N
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Description

2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazolo-pyridazine moiety, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one involves multiple steps. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo ring on the thiadiazole . The reaction typically requires acid catalysis and specific temperature conditions to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and yields . This method involves the use of a domestic microwave oven to irradiate the reaction mixture, leading to faster and more efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications. It is used in the development of new pharmaceuticals due to its potential anticancer, antimicrobial, and anti-inflammatory activities . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s triazolo-pyridazine moiety is known to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other triazolo-pyridazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[4,3-a]quinoxalines . These compounds share structural similarities and exhibit comparable pharmacological activities.

Uniqueness: What sets 2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and pharmaceutical applications.

Properties

IUPAC Name

2-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O2/c1-17-24-25-20-9-10-21(27-31(17)20)28-12-5-13-29(15-14-28)23(33)16-30-22(32)11-8-19(26-30)18-6-3-2-4-7-18/h2-4,6-11H,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOWRQRXQMBRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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